![molecular formula C24H27NO4 B2908921 Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 301682-60-0](/img/structure/B2908921.png)

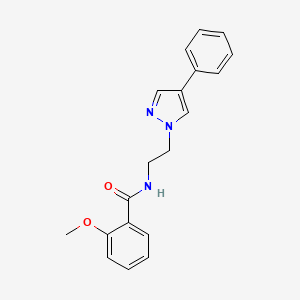

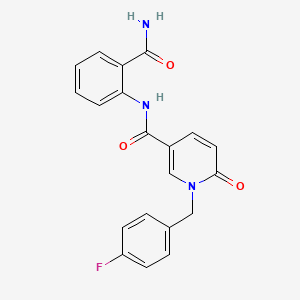

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives using a similar compound, ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, demonstrating the potential of these compounds in creating new chemical entities (Gao, Liu, Jiang, & Li, 2011).

Biological and Medicinal Applications

- Compounds structurally related to Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate have shown significant potential in medicinal chemistry. For example, certain neolignans isolated from traditional Chinese medicine, similar in structure, have displayed antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines (Ma et al., 2017).

- Another study synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, closely related to the compound , which showed significant anti-hepatitis B virus (HBV) activities (Zhao, Zhao, Chai, & Gong, 2006).

Pharmacological Research

- Research into similar benzofuran derivatives has also revealed their potential in pharmacological applications. For instance, new benzofuran derivatives demonstrated in vitro anti-HIV-1 and HIV-2 activities (Mubarak et al., 2007).

- A series of 2-substituted benzofuran hydroxamic acids, structurally related to this compound, were synthesized and found to be potent inhibitors of the 5-lipoxygenase enzyme, showing potential in anti-inflammatory therapies (Ohemeng et al., 1994).

Mécanisme D'action

Target of Action:

The primary target of I28 is the thioesterase domain of polyketide synthase Pks13 in Mycobacterium tuberculosis (Mtb). Pks13 plays a crucial role in the biosynthesis of mycolic acids, essential components of the Mtb cell wall. Mycolic acids contribute to the impermeability and structural integrity of the cell envelope, making them critical for Mtb survival .

Mode of Action:

I28 acts as a benzofuran class inhibitor of Pks13. It specifically targets the thioesterase activity of the enzyme. By inhibiting Pks13, I28 disrupts mycolic acid synthesis, compromising the integrity of the Mtb cell wall. This disruption ultimately leads to bacterial death .

Biochemical Pathways:

The affected pathway is the biosynthesis of mycolic acids. Mycolic acids are elongated fatty acids that form the outermost layer of the Mtb cell envelope. Their absence or alteration weakens the cell wall, rendering Mtb more susceptible to immune responses and antimicrobial agents .

Pharmacokinetics:

Result of Action:

The inhibition of Pks13 by I28 disrupts mycolic acid synthesis. Consequently:

- Antibacterial Activity : I28 exhibits potent bactericidal effects against drug-susceptible and drug-resistant Mtb strains .

Action Environment:

Environmental factors play a role in I28’s efficacy and stability:

Propriétés

IUPAC Name |

ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-3-28-24(27)22-21-18(15-25-13-11-16(2)12-14-25)19(26)9-10-20(21)29-23(22)17-7-5-4-6-8-17/h4-10,16,26H,3,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDARBKORYFGQMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCC(CC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2908841.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2908842.png)

![4-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2908851.png)

![4-butoxy-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2908852.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2908855.png)

![rac-(2R,5S)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/no-structure.png)